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Introduction

The delivery of ribonucleoprotein (RNP) complexes, particularly for CRISPR-Cas9 gene editing,
represents a significant advancement in therapeutic development. This method offers a
transient and controlled delivery of the editing machinery, minimizing off-target effects
associated with plasmid or mMRNA-based systems. A key challenge in RNP delivery is the
development of safe and effective non-viral carriers. This document provides detailed
application notes and protocols for the use of 93-0170, a chalcogen-containing ionizable
cationic lipidoid, for the formulation of lipid nanoparticles (LNPs) to deliver Cas9:sgRNA RNPs
for in vitro gene editing.[1][2][3]

93-0170 is part of a combinatorial library of lipidoids designed for the intracellular delivery of
genome-editing proteins.[1][2][3] These lipidoids are synthesized to form LNPs that can
encapsulate and deliver negatively charged macromolecules like RNPs into cells. The structure
of these lipidoids, particularly the nature of the chalcogen in their lipophilic tails (Oxygen in the
case of O170), influences their delivery efficiency.

Data Presentation

The following tables summarize the physicochemical properties and in vitro gene editing
efficiencies of LNPs formulated with chalcogen-containing lipidoids from the same library as 93-
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0170. This data is extracted from studies on a library of lipidoids and highlights the
performance of top candidates.

Table 1: Physicochemical Properties of Lead Lipidoid Nanopatrticles (LNPs)

Hydrodynamic Polydispersity

Lipidoid ID : Zeta Potential (mV)
Diameter (nm) Index (PDI)

76-017Se 120 £ 15 0.18 £ 0.03 35+5

80-017Se 115+ 20 0.20 + 0.04 38+6

81-017Se 130+ 18 0.19 £ 0.02 334

400-017Se 125+ 22 0.21 £ 0.05 36+5

Data represents typical values for highly efficient lipidoids from the chalcogen-containing
library.

Table 2: In Vitro Gene Editing Efficiency in GFP-HEK Cells

Lipidoid-LNP . Gene Knockout
. Target Gene Cell Line o

Formulation Efficiency (%)

76-017Se GFP GFP-HEK 50.2

80-017Se GFP GFP-HEK 57.7

81-017Se GFP GFP-HEK 54.7

400-017Se GFP GFP-HEK 57.4

Lipofectamine 2000
(Control)

GFP GFP-HEK ~60

Gene knockout efficiency was determined by the reduction in GFP expression measured by
flow cytometry 48 hours post-transfection.[1]

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.803252/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Protocol 1: Synthesis of 93-0170 Lipidoid

This protocol describes the general principle for the synthesis of the chalcogen-containing
lipidoid library to which 93-0170 belongs. The synthesis involves a Michael addition reaction.

Materials:

Lipophilic tail precursor with an ether linkage (e.g., 0170)

Commercially available amine head group (e.g., amine 93)

Methanol

Dichloromethane (DCM)

Silica gel for column chromatography

Procedure:

Dissolve the lipophilic tail precursor containing the 0170 ether in methanol.

o Add the selected amine head group to the solution. The molar ratio of amine to the talil
precursor should be optimized based on the specific reactants.

« Stir the reaction mixture at room temperature for 24-48 hours.
» Monitor the reaction progress using thin-layer chromatography (TLC).
e Once the reaction is complete, remove the solvent under reduced pressure.

 Purify the resulting lipidoid using silica gel column chromatography with a suitable solvent
system (e.g., a gradient of methanol in DCM).

o Collect the fractions containing the pure lipidoid and evaporate the solvent to obtain the final
product, 93-0170.

o Confirm the structure of the synthesized lipidoid using *H NMR spectroscopy.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 2: Formulation of 93-0170 LNPs for RNP
Delivery

This protocol details the preparation of LNPs encapsulating Cas9:sgRNA RNPs using the 93-
0170 lipidoid.

Materials:

93-0170 lipidoid stock solution in ethanol (e.g., 10 mg/mL)

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) stock solution in ethanol
» Cholesterol stock solution in ethanol

e C16-PEG2000-Ceramide stock solution in ethanol

e Cas9 nuclease

e Single guide RNA (sgRNA) targeting the gene of interest

* Nuclease-free water

¢ Opti-MEM or other serum-free medium

» Dialysis cassette (e.g., 10 kDa MWCO)

e Phosphate-buffered saline (PBS), pH 7.4

Procedure:

¢ RNP Complex Formation:

o Dilute Cas9 protein and sgRNA separately in Opti-MEM.

o Mix the Cas9 protein and sgRNA at a molar ratio of 1:3.

o Incubate at room temperature for 15-20 minutes to allow for RNP complex formation.

o Lipid Nanoparticle Formulation:
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o In a separate tube, combine the 93-0170 lipidoid, DOPE, cholesterol, and C16-PEG2000-
Ceramide at a desired molar ratio (e.g., a ratio that has been optimized for delivery).

o The lipid mixture is then rapidly mixed with the aqueous solution containing the RNP
complexes. This can be achieved through methods like vortex mixing or using a
microfluidic device. For laboratory scale, gentle pipetting can be used.

o The final mixture should be incubated at room temperature for 30 minutes to allow for LNP
self-assembly.

e Purification and Characterization:

o Dialyze the LNP-RNP solution against PBS at 4°C for at least 2 hours to remove ethanol
and unencapsulated components. Change the PBS buffer at least once during dialysis.

o Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the
formulated LNPs using Dynamic Light Scattering (DLS).

o Determine the RNP encapsulation efficiency using a nucleic acid quantification assay
(e.g., Quant-iT RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.

Protocol 3: In Vitro RNP Delivery and Gene Editing
Analysis
This protocol outlines the procedure for treating cells with 93-0170 LNPs carrying

Cas9:sgRNA RNPs and analyzing the gene editing efficiency.

Materials:

GFP-expressing HEK293 cells (or other target cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

93-0170 LNP-RNP formulation

Flow cytometer

Propidium iodide (PI) or other viability dye
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e Genomic DNA extraction kit

o PCR primers flanking the target genomic region

e Sanger sequencing reagents or Next-Generation Sequencing (NGS) platform
Procedure:

e Cell Seeding:

o Seed the target cells (e.g., GFP-HEK) in a 24-well plate at a density that will result in 70-
80% confluency at the time of transfection.

o Incubate the cells at 37°C and 5% CO:2 overnight.

o Cell Transfection:

[¢]

On the day of transfection, replace the old media with fresh, pre-warmed complete media.

Add the 93-0170 LNP-RNP formulation to the cells at a final RNP concentration of
approximately 25 nM.[1]

[e]

[e]

Gently swirl the plate to ensure even distribution.

o

Incubate the cells for 4 hours at 37°C.[1]

[¢]

After 4 hours, remove the transfection medium and replace it with fresh complete medium.
e Analysis of Gene Editing Efficiency (48 hours post-transfection):
o Flow Cytometry (for reporter genes like GFP):
» Harvest the cells by trypsinization and wash with PBS.
» Resuspend the cells in FACS buffer (PBS with 2% FBS).

» Stain with a viability dye like PI to exclude dead cells from the analysis.
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» Analyze the cells using a flow cytometer, quantifying the percentage of GFP-negative
cells in the live-cell population. A significant increase in the GFP-negative population
compared to untreated controls indicates successful gene knockout.

o Genomic DNA Analysis (for any target gene):
» Harvest the cells and extract genomic DNA using a suitable Kkit.
= Amplify the genomic region targeted by the sgRNA using PCR.
» Analyze the PCR products for insertions and deletions (indels) using methods such as:

» Sanger Sequencing with TIDE (Tracking of Indels by Decomposition) analysis: This
method provides an estimate of the indel frequency.

» Next-Generation Sequencing (NGS): This provides a more comprehensive and
guantitative analysis of the types and frequencies of indels.
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Experimental workflow for RNP delivery using 93-0170 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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